Cas no 2137992-27-7 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid)

5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The cyclooctane backbone provides conformational flexibility, making it valuable for designing constrained peptides or macrocycles. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly useful in medicinal chemistry and bioconjugation, where its structural rigidity and functional handles enable precise modifications. Its stability under acidic conditions further enhances its utility in multi-step synthetic routes. Suitable for researchers requiring tailored peptide scaffolds or novel building blocks.
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid structure
2137992-27-7 structure
Product Name:5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid
CAS No:2137992-27-7
MF:C24H27NO4
MW:393.47548699379
CID:5799900
PubChem ID:165484265
Update Time:2025-05-20

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid
    • 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
    • EN300-1131893
    • 2137992-27-7
    • Inchi: 1S/C24H27NO4/c26-23(27)16-7-5-9-17(10-6-8-16)25-24(28)29-15-22-20-13-3-1-11-18(20)19-12-2-4-14-21(19)22/h1-4,11-14,16-17,22H,5-10,15H2,(H,25,28)(H,26,27)
    • InChI Key: CTHFSUAXSRQJIL-UHFFFAOYSA-N
    • SMILES: O(C(NC1CCCC(C(=O)O)CCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 393.19400834g/mol
  • Monoisotopic Mass: 393.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 75.6Ų

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid Pricemore >>

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Additional information on 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid

Recent Advances in the Application of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid (CAS: 2137992-27-7) in Chemical Biology and Pharmaceutical Research

The compound 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid (CAS: 2137992-27-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a cyclooctane backbone with an Fmoc-protected amino group and a carboxylic acid functionality, serves as a versatile building block for peptide synthesis and drug development. Its unique structural properties enable applications in the design of constrained peptides, macrocyclic compounds, and targeted therapeutics.

Recent studies have highlighted the role of this compound in the synthesis of peptidomimetics and its potential in modulating protein-protein interactions (PPIs). The rigid cyclooctane ring provides conformational restraint, which is crucial for enhancing binding affinity and metabolic stability. Researchers have successfully incorporated this scaffold into inhibitors targeting challenging biological targets, such as GPCRs and kinases, demonstrating improved pharmacokinetic profiles compared to linear peptides.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists utilized 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid to develop a novel class of macrocyclic inhibitors for the SARS-CoV-2 main protease. The constrained geometry of the cyclooctane ring was found to optimally position key pharmacophores, resulting in sub-micromolar inhibitory activity. This work underscores the compound's utility in addressing urgent therapeutic needs, such as antiviral drug development.

Further investigations have explored the compound's application in solid-phase peptide synthesis (SPPS). The Fmoc-protecting group offers orthogonality with other common protecting groups, enabling efficient stepwise assembly of complex peptide architectures. Recent optimizations in coupling conditions have significantly improved the incorporation efficiency of this sterically demanding building block, as reported in Organic Process Research & Development.

From a drug delivery perspective, derivatives of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid have shown promise in enhancing cell permeability. The amphiphilic nature of the molecule, combined with its moderate logP value, makes it particularly suitable for designing cell-penetrating peptides (CPPs). Current research focuses on tuning the balance between hydrophilicity and lipophilicity to optimize biodistribution patterns.

Looking forward, the unique properties of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclooctane-1-carboxylic acid position it as a valuable tool in chemical biology and drug discovery. Ongoing research aims to expand its applications in targeted drug delivery systems and the development of next-generation peptide therapeutics. The compound's commercial availability (CAS: 2137992-27-7) through major chemical suppliers has facilitated its adoption across academic and industrial laboratories worldwide.

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